molecular formula C20H23NO4 B268400 2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268400
M. Wt: 341.4 g/mol
InChI Key: ZGISSBFUUTXOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

Mechanism of Action

2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide acts as a selective inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide blocks these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of B-cell receptor signaling, induction of apoptosis in cancer cells, and reduction of inflammation in autoimmune disorders.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for laboratory experiments, including its selectivity for BTK, its ability to induce apoptosis in cancer cells, and its potential to reduce inflammation in autoimmune disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, including its potential use in combination with other therapies, its effectiveness in other types of cancer and autoimmune disorders, and its potential for use in personalized medicine. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and to identify biomarkers that can predict response to treatment.

Synthesis Methods

2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-(tetrahydro-2-furanylmethoxy)aniline, followed by the addition of an acyl chloride to form the final product.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis (RA). In CLL and MCL, 2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In RA, 2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to reduce inflammation and joint damage.

properties

Product Name

2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-23-17-9-7-15(8-10-17)12-20(22)21-16-4-2-5-18(13-16)25-14-19-6-3-11-24-19/h2,4-5,7-10,13,19H,3,6,11-12,14H2,1H3,(H,21,22)

InChI Key

ZGISSBFUUTXOOH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

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